Cas no 1806522-04-2 (Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate)

Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate
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- インチ: 1S/C13H14BrClO3/c1-3-18-13(17)10-6-4-5-9(7-14)11(10)12(16)8(2)15/h4-6,8H,3,7H2,1-2H3
- InChIKey: NEGAYSQHVPFINE-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC=C(C(=O)OCC)C=1C(C(C)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 43.4
Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014295-1g |
Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate |
1806522-04-2 | 97% | 1g |
1,460.20 USD | 2021-05-31 | |
Alichem | A015014295-250mg |
Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate |
1806522-04-2 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
Alichem | A015014295-500mg |
Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate |
1806522-04-2 | 97% | 500mg |
863.90 USD | 2021-05-31 |
Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate 関連文献
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoateに関する追加情報
Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate (CAS No. 1806522-04-2): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate, identified by its CAS number 1806522-04-2, is a significant compound in the realm of chemical biology and medicinal chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in the synthesis of novel pharmaceuticals and bioactive molecules. The presence of both bromomethyl and chloropropanoyl functional groups makes it a valuable intermediate, offering diverse chemical handles for further modifications and functionalizations.
The bromomethyl group, a well-known electrophile, facilitates nucleophilic substitution reactions, enabling the introduction of various pharmacophores. This feature is particularly useful in drug discovery, where rapid and efficient coupling reactions are often required. On the other hand, the chloropropanoyl moiety introduces a different level of reactivity, allowing for amide bond formation and other transformations that are crucial in medicinal chemistry. The combination of these two groups within a single molecule provides a versatile platform for synthetic chemists to explore.
In recent years, Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate has been utilized in various research endeavors aimed at developing new therapeutic agents. For instance, its structural framework has been employed in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The ability to modify both the bromomethyl and chloropropanoyl groups allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug development.
Moreover, this compound has found applications in the synthesis of bioactive peptides and peptidomimetics. The benzoate core provides a rigid scaffold that can enhance binding affinity to biological targets, while the presence of reactive sites enables the introduction of various substituents to optimize biological activity. Recent studies have demonstrated its utility in generating novel ligands for G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction pathways involved in numerous physiological processes.
The pharmaceutical industry has also shown interest in Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate due to its potential as a building block for more complex drug candidates. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit improved pharmacological profiles compared to existing drugs. For example, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, highlighting its significance in addressing unmet medical needs.
The synthesis of Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the bromination of a suitable precursor followed by chlorination and esterification steps. Each step must be carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and environmentally friendly.
In conclusion, Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate (CAS No. 1806522-04-2) is a multifaceted compound with significant implications in chemical biology and medicinal chemistry. Its unique structural features make it an invaluable intermediate for the synthesis of novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements in drug discovery and development.
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